![molecular formula C23H25NO6S B407676 5-{ブチリル[(4-エチルフェニル)スルホニル]アミノ}-2-メチル-1-ベンゾフラン-3-カルボン酸メチル CAS No. 448213-52-3](/img/structure/B407676.png)
5-{ブチリル[(4-エチルフェニル)スルホニル]アミノ}-2-メチル-1-ベンゾフラン-3-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family
科学的研究の応用
This compound has shown potential in various scientific research applications, including:
Medicine: : It has been investigated for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Biology: : The compound's interaction with biological targets, such as enzymes and receptors, has been studied to understand its mechanism of action and potential biological effects.
Chemistry: : Its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
準備方法
The synthesis of Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an aldehyde or ketone.
Introduction of the Butyryl Group: : The butyryl group can be introduced through a Friedel-Crafts acylation reaction using butyryl chloride and a Lewis acid catalyst.
Attachment of the (4-ethylphenyl)sulfonyl Group: : This step involves a sulfonylation reaction, where the 4-ethylphenylsulfonyl group is introduced using 4-ethylphenylsulfonyl chloride and a base.
Methylation: : The final step involves the methylation of the carboxylic acid group using a suitable methylating agent, such as methyl iodide, in the presence of a base.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
化学反応の分析
Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable leaving group.
Coupling Reactions: : Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce additional substituents onto the benzofuran core.
Common reagents and conditions used in these reactions include Lewis acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions can vary depending on the specific conditions and reagents used.
作用機序
The mechanism by which Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
類似化合物との比較
When compared to other similar compounds, Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate stands out due to its unique structural features and potential applications. Similar compounds include other benzofurans and their derivatives, which may have different substituents or functional groups. These compounds can exhibit varying biological activities and properties, highlighting the uniqueness of Methyl 5-{butyryl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.
特性
IUPAC Name |
methyl 5-[butanoyl-(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-5-7-21(25)24(31(27,28)18-11-8-16(6-2)9-12-18)17-10-13-20-19(14-17)22(15(3)30-20)23(26)29-4/h8-14H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJYFJAKRYDRQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
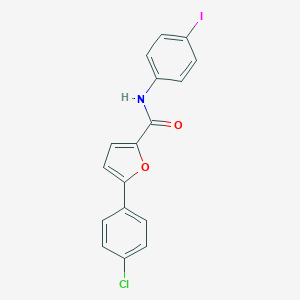
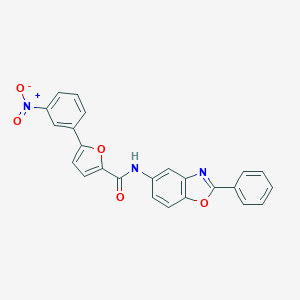
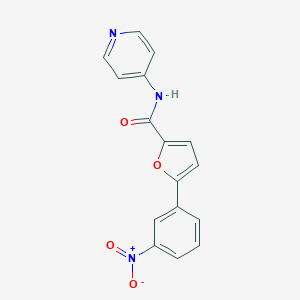
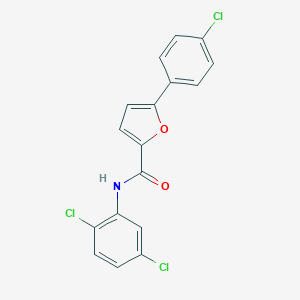
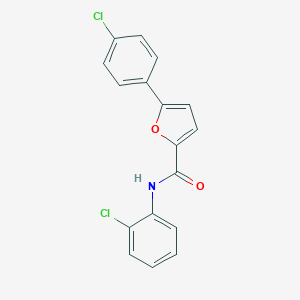
![propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B407602.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B407603.png)
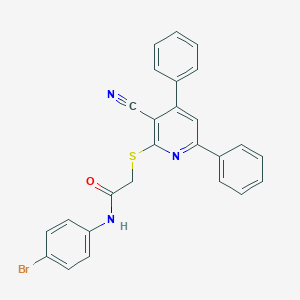
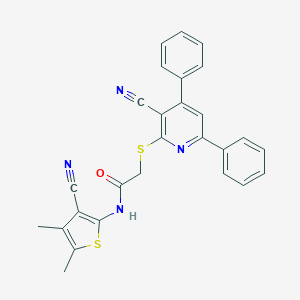
![3-amino-N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407607.png)
![3-amino-N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407611.png)
![3-amino-4-(4-methoxyphenyl)-6-phenyl-N-(2,4,6-trichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407612.png)
![4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B407613.png)
![N-[1,1'-biphenyl]-2-yl-2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407615.png)
